
1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by the presence of benzyl and benzyloxy groups attached to a dibrominated pyridinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one typically involves the following steps:
Bromination: The starting material, pyridin-2(1h)-one, undergoes bromination to introduce bromine atoms at the 3 and 5 positions. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Benzylation: The dibrominated pyridinone is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This step introduces the benzyl group at the 1 position.
Benzyloxylation: Finally, the compound is treated with benzyl alcohol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to introduce the benzyloxy group at the 4 position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The benzyl and benzyloxy groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridinones, while oxidation can produce pyridinone oxides.
科学研究应用
1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Material Science: It is explored for its use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.
作用机制
The mechanism of action of 1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and benzyloxy groups play a crucial role in binding to these targets, while the dibrominated pyridinone core may participate in additional interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Benzyl-4-(benzyloxy)-3,5-dichloropyridin-2(1h)-one: Similar structure but with chlorine atoms instead of bromine.
1-Benzyl-4-(benzyloxy)-3,5-difluoropyridin-2(1h)-one: Similar structure but with fluorine atoms instead of bromine.
1-Benzyl-4-(benzyloxy)-3,5-diiodopyridin-2(1h)-one: Similar structure but with iodine atoms instead of bromine.
Uniqueness
1-Benzyl-4-(benzyloxy)-3,5-dibromopyridin-2(1h)-one is unique due to the presence of bromine atoms, which can impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
属性
CAS 编号 |
586382-86-7 |
|---|---|
分子式 |
C19H15Br2NO2 |
分子量 |
449.1 g/mol |
IUPAC 名称 |
1-benzyl-3,5-dibromo-4-phenylmethoxypyridin-2-one |
InChI |
InChI=1S/C19H15Br2NO2/c20-16-12-22(11-14-7-3-1-4-8-14)19(23)17(21)18(16)24-13-15-9-5-2-6-10-15/h1-10,12H,11,13H2 |
InChI 键 |
HZUVWTPQFBDOFU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=C(C(=C(C2=O)Br)OCC3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


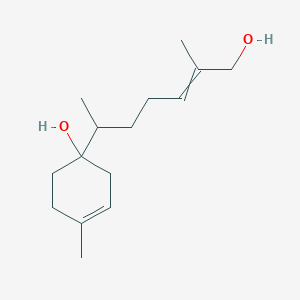
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-](/img/structure/B14242339.png)
![[4-(2-Hydroxyethyl)phenyl]phosphonic acid](/img/structure/B14242345.png)
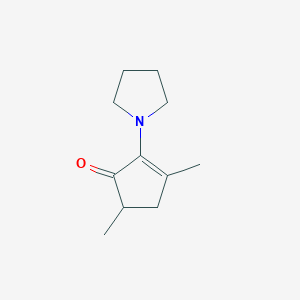

![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)
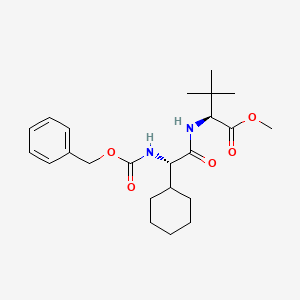
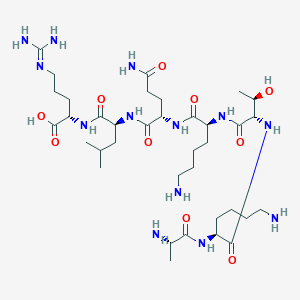

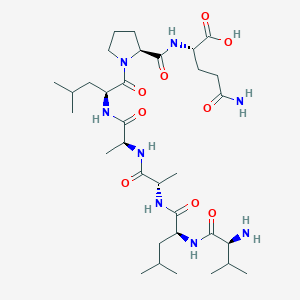
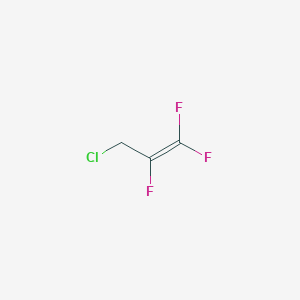

![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)

